4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
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Overview
Description
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound is characterized by a pyrimidine ring substituted with a chloro group at position 4, a dimethylamino group at position 6, and an aldehyde group at position 5. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Synthetic Route: One common synthetic route involves the reaction of 4-chloropyrimidine with dimethylamine in the presence of a base like sodium bicarbonate (NaHCO3) to form the dimethylamino derivative. This intermediate is then subjected to formylation using reagents like dimethylformamide dimethyl acetal (DMF-DMA) to introduce the aldehyde group at position 5.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including :
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group at position 5 can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as :
4,6-Dichloropyrimidine-5-carboxaldehyde: This compound has two chloro groups at positions 4 and 6, making it more reactive in substitution reactions.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: This compound contains an azido group at position 2 and a phenyl group at position 6, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLBBVSSNBKZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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